4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile
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Overview
Description
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a benzoyl group, a methylphenoxy group, and a carbonitrile group attached to the thiophene ring
Scientific Research Applications
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been associated with various biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to their diverse biological activities .
Result of Action
One synthesized derivative of a similar compound, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, has shown significant antioxidant potential in terms of scavenging free radicals. It was also found to be an effective radioprotector against radiation-induced damage in the liver of mice .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Another approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole: Known for its antioxidant potential and radioprotective effects.
2-Aminothiazole-based compounds: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile is unique due to its specific structural features, such as the combination of an amino group, a benzoyl group, a methylphenoxy group, and a carbonitrile group on the thiophene ring
Properties
IUPAC Name |
4-amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-5-9-14(10-12)23-19-15(11-20)16(21)18(24-19)17(22)13-7-3-2-4-8-13/h2-10H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAMYXOBWYPWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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